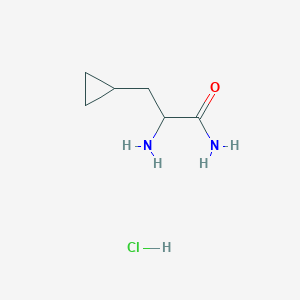

2-Amino-3-cyclopropylpropanamide hydrochloride

Description

Contextualization within Amino Acid Derivatives and Cyclopropyl-Containing Compounds

2-Amino-3-cyclopropylpropanamide hydrochloride is fundamentally an α-amino acid derivative. Its structure is defined by a central carbon atom bonded to an amino group (-NH₂), a carboxamide group (-C(O)NH₂), and a distinctive side chain featuring a cyclopropylmethyl group. The presence of the primary amide in place of a carboxylic acid classifies it as an amino acid amide, a modification that can alter its chemical properties, such as its ability to act as a hydrogen bond donor and acceptor. The hydrochloride salt form indicates that the basic amino group is protonated, a common feature that typically enhances a compound's stability and solubility in aqueous solutions.

The most notable feature of this molecule is the cyclopropyl (B3062369) ring. wikipedia.org This three-membered carbocycle is characterized by significant ring strain, which results in unique electronic properties and a rigid, well-defined three-dimensional structure. wikipedia.org Unlike flexible alkyl chains, the cyclopropyl group acts as a conformational lock, restricting the spatial arrangement of the molecule. nbinno.com This rigidity is a highly valued attribute in fields like medicinal chemistry, where precise molecular shapes are often required for selective interaction with biological targets. nbinno.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 2227204-82-0 kara5.livefujifilm.comchemdict.comchemdict.com |

| Molecular Formula | C₆H₁₃ClN₂O kara5.live |

| Molecular Weight | 164.63 g/mol |

| Canonical SMILES | C1CC1CC(C(=O)N)N.Cl |

Significance in Contemporary Organic Chemistry and Chemical Biology

The potential importance of this compound can be inferred from the extensive research on cyclopropyl-containing molecules in various scientific domains. The cyclopropyl group is recognized as a valuable component in the design of modern pharmaceuticals and biologically active compounds. scientificupdate.comnih.govresearchgate.net

The incorporation of a cyclopropyl moiety into a molecule can confer several advantageous properties:

Enhanced Metabolic Stability : The cyclopropyl group is often less susceptible to metabolic breakdown by enzymes like the cytochrome P450 family compared to other alkyl groups. iris-biotech.dehyphadiscovery.com This can improve the pharmacokinetic profile of a drug candidate.

Increased Potency and Selectivity : The conformational rigidity imposed by the cyclopropyl ring can reduce the entropic cost of binding to a receptor or enzyme, which can lead to higher binding affinity and potency. nih.goviris-biotech.de This fixed orientation can also enhance selectivity for the intended biological target over off-targets.

Versatility as a Bioisostere : The cyclopropyl group can serve as a rigid bioisostere for other chemical groups, such as a double bond or a gem-dimethyl group, allowing chemists to modulate a molecule's properties while maintaining its core structure for biological recognition.

Utility in Peptidomimetics : In peptide science, incorporating cyclopropyl amino acids can induce specific secondary structures and provide resistance against enzymatic degradation by proteases, a common challenge for peptide-based drugs. nbinno.com

From the perspective of organic chemistry, the synthesis of chiral molecules containing strained rings like cyclopropane (B1198618) continues to be an active area of research, driving the development of novel and efficient synthetic methods. researchgate.netacs.org

Overview of Research Paradigms and Investigative Methodologies

The scientific exploration of a novel compound such as this compound would proceed through a structured sequence of synthesis, characterization, and evaluation.

Chemical Synthesis: The initial phase involves developing a reliable method for its synthesis. Modern organic synthesis offers several routes for the amidation of amino acids. google.comnih.govrsc.org Direct amidation techniques that avoid the need for protecting groups on the amino function are increasingly favored for their efficiency and sustainability. rsc.org A critical goal of the synthesis would be to control the stereochemistry, producing enantiomerically pure forms of the compound for biological testing, as different stereoisomers can have vastly different biological effects. rsc.org

Physicochemical and Structural Characterization: Following a successful synthesis, the compound would undergo extensive characterization to confirm its identity and purity. Standard analytical techniques would include:

NMR Spectroscopy (¹H and ¹³C): To elucidate the precise atomic connectivity.

Mass Spectrometry: To confirm the molecular weight and elemental composition.

X-ray Crystallography: To unambiguously determine the three-dimensional structure and absolute stereochemistry, provided that suitable crystals can be grown.

Chromatographic Methods (e.g., HPLC): To assess purity and separate stereoisomers.

Biological and Functional Screening: With its structure as an amino acid derivative, the compound would be a candidate for a wide range of biological assays. These could include screening for activity as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent. The specific assays would be guided by the structural similarity to known bioactive molecules.

The following table provides a hypothetical illustration of the kind of research findings that would be targeted in a comprehensive investigation of this compound.

Table 2: Illustrative Research Findings for a Novel Amino Acid Derivative This table is a hypothetical representation of data that would be sought in the scientific investigation of this compound and is for illustrative purposes only.

| Research Area | Finding/Data Point | Potential Methodology |

| Synthesis | An enantioselective synthesis was developed with an 85% yield and >99% enantiomeric excess. | Asymmetric catalysis followed by direct amidation. |

| Physicochemical | The pKa of the α-amino group was determined to be 9.1. | Potentiometric Titration. |

| Structural Biology | A co-crystal structure with a target enzyme identified key binding interactions. | X-ray Crystallography. |

| Biochemical Assay | The compound exhibited an IC₅₀ of 75 nM against a specific human protease. | Fluorometric Enzyme Inhibition Assay. |

| Cellular Activity | Demonstrated a reduction of inflammatory markers in a relevant cell line. | Western Blot or ELISA. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-cyclopropylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQPSRBIDXJQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Cyclopropylpropanamide Hydrochloride

Established Synthetic Routes to 2-Amino-3-cyclopropylpropanamide Hydrochloride

The primary synthetic pathways to this compound typically commence from a readily available precursor amino acid, followed by conversion to the primary amide and subsequent salt formation.

The most direct route to 2-amino-3-cyclopropylpropanamide involves the amidation of its corresponding carboxylic acid, 2-amino-3-cyclopropylpropanoic acid. This transformation is a standard procedure in peptide chemistry and requires a sequence of protection, activation, amidation, and deprotection steps.

Amino Group Protection: The amino group of the precursor acid is first protected to prevent self-reaction during the carboxyl activation step. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O.

Carboxylic Acid Activation: The carboxylic acid moiety of the N-Boc-protected amino acid is then activated to facilitate nucleophilic attack by ammonia. Standard activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.

Amidation: The activated carboxyl group is treated with a source of ammonia, typically a solution of ammonia in an organic solvent like methanol or dioxane, to form the primary amide.

Deprotection: The final step is the removal of the N-protecting group. For the Boc group, this is achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. This step directly yields the desired amine salt.

General methods for the synthesis of cyclopropyl-containing amino acids themselves include carbene addition to alkenes and the Kulinkovich cyclopropanation of esters. researchgate.net

The formation of the hydrochloride salt is a critical step for improving the stability and handling properties of the final compound. This is typically achieved after the synthesis of the free base of 2-amino-3-cyclopropylpropanamide or concurrently during the final deprotection step of the synthesis.

The most common method involves treating a solution of the purified 2-amino-3-cyclopropylpropanamide free base in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a stoichiometric amount of hydrogen chloride. google.com The HCl can be introduced as a gas or as a solution in an appropriate solvent (e.g., HCl in dioxane or isopropanol). Upon addition, the hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration, washed, and dried. google.compatsnap.com If an acid-labile protecting group like Boc was used in the synthesis, treatment with excess HCl in a solvent like dioxane or methanol accomplishes deprotection and salt formation in a single step.

Stereoselective Synthesis and Chiral Resolution of this compound and its Enantiomers

Control of stereochemistry is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Methods to obtain enantiomerically pure this compound include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. For cyclopropyl (B3062369) amino acids and their derivatives, several strategies can be employed.

Catalytic Asymmetric Cyclopropanation: One powerful method involves the asymmetric cyclopropanation of a suitable alkene precursor using a chiral catalyst. For instance, Co(II)-based metalloradical catalysis with D₂-symmetric chiral amidoporphyrin ligands has been used for the asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov This approach can establish the stereochemistry of the cyclopropane (B1198618) ring relative to the amino acid backbone with high diastereoselectivity and enantioselectivity. nih.gov

Use of Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to an achiral precursor. The auxiliary directs a subsequent chemical transformation, such as alkylation or conjugate addition, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric Rearrangements: Catalytic, stereoconvergent rearrangements, such as the 2-aza-Cope rearrangement of α-stereogenic-β-formyl amides catalyzed by chiral phosphoric acids, can be used to synthesize β-amino amides with high diastereoselectivity and enantioselectivity. nih.gov While this applies to β-amino amides, similar principles of dynamic kinetic resolution can be adapted for related structures.

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. jocpr.com

For resolving the precursor, racemic 2-amino-3-cyclopropylpropanoic acid, a common strategy is the lipase-catalyzed hydrolysis of its corresponding ester (e.g., the methyl or ethyl ester). mdpi.com In a typical procedure, the racemic ester is incubated with a lipase, such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia (lipase PS), in a buffered aqueous solution or an organic solvent containing a controlled amount of water. mdpi.comnih.gov The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. The resulting mixture of the amino acid and the amino ester can then be separated by standard techniques like extraction, based on their different solubility properties. This method is widely used for producing enantiomerically pure amino acids and their derivatives with excellent enantiomeric excess (ee). mdpi.comresearchgate.net

| Enzyme | Substrate Type | Reaction | Solvent | Selectivity (E value) | Reference |

|---|---|---|---|---|---|

| Lipase PSIM (from Burkholderia cepasia) | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | iPr₂O with H₂O | >200 | mdpi.com |

| Novozym 435 (CAL-B) | γ-nitro esters | Hydrolysis | Not specified | Moderate | nih.gov |

| Lipase from Pseudomonas cepacia (PS) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Acylation | Organic solvents | High (>99% ee) | nih.gov |

| Lipase from Candida rugosa (CRL) | 1,4-Dihydropyridines | Hydrolysis | Water-saturated organic solvent | Good | nih.gov |

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers multiple sites for derivatization, primarily at the amino group and, to a lesser extent, the amide group. Such modifications are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

Derivatization of the Amino Group: The primary amine is a versatile functional handle for a wide range of chemical transformations.

Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives.

Alkylation: Reductive amination with aldehydes or ketones provides N-alkyl or N,N-dialkyl derivatives.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces the corresponding ureas and thioureas.

These derivatization reactions often require the free base form of the amine and may necessitate pH adjustment. A two-step derivatization procedure, involving esterification followed by acylation, is a common method for preparing amino acids for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) with a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Urea Formation | Isocyanate (R-N=C=O) | Urea |

Analogue Synthesis: The synthesis of analogues involves modifying the core structure of the molecule. This can include:

Modification of the Cyclopropyl Ring: Introducing substituents onto the cyclopropane ring or altering its stereochemistry.

Backbone Extension/Modification: Synthesizing homologues with a longer or shorter carbon chain between the cyclopropyl group and the amide.

Amide Modification: Replacing the primary amide with secondary or tertiary amides by using mono- or di-substituted amines in the amidation step.

The synthesis of cyclopropyl analogues of other amino acids, such as 2-amino-5-phosphonopentanoic acid, has been reported as a strategy to explore conformational restriction and receptor binding properties. nih.gov Similarly, analogues where the cyclopropyl group is incorporated into different positions of other bioactive scaffolds have been synthesized to create new receptor agonists. rsc.org

Chemical Modifications of the Amide Functionality

The amide group in 2-Amino-3-cyclopropylpropanamide is a stable functional group but can undergo various transformations under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-cyclopropylpropanoic acid, typically under strong acidic or basic conditions with heating. This reaction is a fundamental transformation, converting the amide into a carboxylic acid, which can then undergo further reactions. masterorganicchemistry.comyoutube.com The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the amide. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com In basic hydrolysis, a hydroxide ion acts as the nucleophile. youtube.com

Reduction: The amide functionality can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the propanamide moiety into a 1,3-diaminopropane derivative.

Dehydration: While not a common reaction for primary amides like this, under certain dehydrating conditions, it could potentially be converted to the corresponding nitrile, 2-amino-3-cyclopropylpropanenitrile.

A summary of potential reactions at the amide functionality is presented in the table below.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), heat | 2-Amino-3-cyclopropylpropanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Amino-3-cyclopropylpropane-1-amine |

Transformations Involving the Amino Group

The primary amino group is a key site for a variety of chemical modifications, making it a versatile handle for derivatization.

N-Alkylation: The primary amine can be alkylated using alkyl halides. libretexts.orglibretexts.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. libretexts.org It is possible to achieve mono- or di-alkylation depending on the reaction conditions and the stoichiometry of the reagents. nih.gov Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a greener alternative. nih.gov

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. libretexts.org This is a common strategy to protect the amino group or to introduce new functionalities. byjus.com For instance, reaction with acetyl chloride would yield N-acetyl-2-amino-3-cyclopropylpropanamide.

Reaction with Carbonyl Compounds: Primary amines can react with aldehydes and ketones to form imines (Schiff bases). britannica.com This reversible reaction is often a key step in more complex transformations.

Sulfonylation: The amino group can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. msu.edu This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org

The following table summarizes some key transformations of the amino group.

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Secondary or tertiary amine |

| N-Acylation | Acid chloride (e.g., CH₃COCl) or Anhydride | N-Acyl amide |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff base) |

| Sulfonylation | Sulfonyl chloride (e.g., C₆H₅SO₂Cl) | Sulfonamide |

Cyclopropyl Ring Modifications and Substitutions

The cyclopropyl ring is a strained three-membered ring that can undergo ring-opening reactions under various conditions.

Ring-Opening Reactions: The cyclopropane ring can be opened under acidic conditions or via radical mechanisms. nih.govnih.gov For instance, treatment with strong acids in the presence of a nucleophile can lead to the formation of a 1,3-difunctionalized propane derivative. The regioselectivity of the ring opening would depend on the stability of the resulting carbocation or radical intermediates. Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been developed to synthesize a variety of compounds. nih.govnih.gov

Electrophilic Addition: Similar to alkenes, the cyclopropane ring can react with electrophiles, leading to ring-opened products.

It is important to note that the conditions required for cyclopropyl ring modifications are often harsh and may affect the other functional groups present in the molecule.

Incorporation of this compound into Complex Molecular Architectures (e.g., as building blocks in larger compounds like MRL-494)

One of the most significant applications of 2-Amino-3-cyclopropylpropanamide and its derivatives is as a building block in the synthesis of more complex molecules, such as the antibiotic MRL-494. nih.govacs.orgnih.govresearchgate.net MRL-494 is an inhibitor of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria. nih.govnih.govresearchgate.net

In the reported synthesis of MRL-494, a closely related precursor, (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl, is utilized. nih.govacs.org This methyl ester is first reacted with cyanuric chloride in a controlled substitution reaction. nih.govacs.org The resulting intermediate is then further elaborated to introduce other fragments of the MRL-494 scaffold. nih.gov Finally, the ester group is converted to an amide, and other modifications are made to complete the synthesis of MRL-494. nih.gov

The use of this compound directly in such a synthesis would eliminate the need for the final ester-to-amide conversion step, potentially streamlining the synthetic route. The primary amino group of this compound would serve as the nucleophile to react with an electrophilic core, such as the triazine ring in the MRL-494 synthesis.

The following table outlines the key steps in the synthesis of MRL-494 where the aminocyclopropyl moiety is introduced.

| Step | Reactants | Key Transformation |

| 1 | (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl, Cyanuric chloride | Nucleophilic substitution of a chlorine on the triazine ring by the amino group |

| 2 | Intermediate from Step 1, Other building blocks | Further substitution on the triazine ring and other modifications |

| 3 | Elaborated intermediate | Conversion of the methyl ester to a primary amide |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and achieving desired outcomes.

Reaction Pathways and Transition State Analysis

The key reactions involving this molecule, such as amide bond formation and nucleophilic substitution at the amino group, proceed through well-established mechanistic pathways.

Amide Bond Formation (Peptide Coupling): The synthesis of peptides and related amide bonds often involves the activation of a carboxylic acid, which then reacts with an amine. scispace.comyoutube.comscite.airesearchgate.netluxembourg-bio.com The mechanism typically involves the formation of a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then attacked by the amino group. youtube.comluxembourg-bio.com The reaction proceeds through a tetrahedral intermediate which then collapses to form the amide bond and release a leaving group. scispace.com Computational studies can be employed to analyze the transition state structures and elucidate the factors governing stereocontrol in these reactions.

Role of Catalysis in Yield and Selectivity (e.g., in multicomponent reactions)

Catalysis plays a pivotal role in many of the synthetic transformations involving this compound, enhancing reaction rates, yields, and selectivity.

Lewis Acid Catalysis: Lewis acids can be employed to activate carbonyl groups, making them more susceptible to nucleophilic attack. In the context of amide hydrolysis or formation, Lewis acids can catalyze the reaction by coordinating to the carbonyl oxygen. nih.gov

Organocatalysis: Chiral organocatalysts, such as amino amides, have been shown to be effective in promoting asymmetric reactions, including aldol and Michael additions. mdpi.com These catalysts can activate the reactants through the formation of iminium or enamine intermediates.

Multicomponent Reactions: this compound can potentially participate in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. mdpi.comum.edu.mtnih.gov Biocatalysts, such as enzymes, have been successfully integrated into MCRs to achieve high levels of chemo-, regio-, and stereoselectivity. mdpi.com The use of catalysts in MCRs is crucial for controlling the reaction pathway and achieving high yields of the desired product. um.edu.mt

Advanced Structural and Conformational Analysis of 2 Amino 3 Cyclopropylpropanamide Hydrochloride

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Amino-3-cyclopropylpropanamide hydrochloride, providing detailed information on its atomic connectivity and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its constitution by identifying the chemical environments of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the aliphatic chain, the amine, and the amide group. The cyclopropyl protons typically appear in the upfield region (approx. 0.3–1.0 ppm) as complex multiplets due to geminal and vicinal coupling. The methine proton of the cyclopropyl ring adjacent to the CH₂ group would be further downfield. The diastereotopic protons of the CH₂ group would likely appear as a multiplet, coupled to both the adjacent chiral center proton and the cyclopropyl proton. The α-proton (CH) on the chiral carbon, being adjacent to the electron-withdrawing amine and amide groups, would resonate further downfield (approx. 3.5-4.0 ppm). The protons of the primary amine (as an ammonium salt, -NH₃⁺) and the amide (-CONH₂) would be observable as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The cyclopropyl carbons are expected in the upfield region of the spectrum (approx. 5–15 ppm). The CH₂ carbon would appear in the aliphatic region (approx. 30-40 ppm), while the α-carbon, bonded to the nitrogen and carbonyl group, would be significantly downfield (approx. 50-60 ppm). The carbonyl carbon of the amide group would have the most downfield chemical shift (approx. 170–180 ppm), which is characteristic for this functional group. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts The following table outlines the predicted chemical shifts (δ) in ppm for this compound. Values are estimated based on typical ranges for similar functional groups and structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.3 - 0.7 (m) | 5 - 10 |

| Cyclopropyl CH | 0.8 - 1.2 (m) | 10 - 15 |

| β-CH₂ | 1.5 - 2.0 (m) | 30 - 40 |

| α-CH | 3.5 - 4.0 (dd) | 50 - 60 |

| -NH₃⁺ | 7.5 - 8.5 (br s) | N/A |

| -CONH₂ | 7.0 - 8.0 (br s) | N/A |

| C=O (Amide) | N/A | 170 - 180 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, offers insight into the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would confirm the presence of the amine, amide, and cyclopropyl moieties.

Key expected vibrational frequencies include:

N-H Stretching: Strong, broad absorptions in the IR spectrum between 3000 and 3300 cm⁻¹ would be characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) and primary amide (-CONH₂) groups.

C-H Stretching: Absorptions just above 3000 cm⁻¹ are attributable to the C-H stretches of the cyclopropyl ring. Aliphatic C-H stretches for the CH and CH₂ groups would appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band is expected around 1650–1680 cm⁻¹, corresponding to the carbonyl stretch of the primary amide.

N-H Bending (Amide II): A strong band around 1600–1640 cm⁻¹ would be due to the N-H bending vibration of the amide.

Cyclopropane (B1198618) Ring Vibrations: Characteristic "ring breathing" and C-C stretching vibrations for the cyclopropane ring are typically observed in the fingerprint region, including a notable band around 1020 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies This table summarizes the expected key vibrational frequencies (cm⁻¹) from IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| -NH₃⁺ / -CONH₂ | N-H Stretch | 3000 - 3300 |

| Cyclopropyl C-H | C-H Stretch | 3010 - 3090 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amide C=O | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | N-H Bend (Amide II) | 1600 - 1640 |

| Cyclopropane Ring | Ring Deformation | ~1020 |

Mass Spectrometry Techniques (e.g., GC/MS for Purity and Identity Confirmation)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For a polar and non-volatile molecule like an amino acid derivative, direct analysis by Gas Chromatography-Mass Spectrometry (GC/MS) requires a chemical derivatization step to increase volatility. nih.govmdpi.com This typically involves converting the polar amine and amide groups into less polar derivatives, such as silyl or acyl derivatives. sigmaaldrich.com

After derivatization, GC/MS analysis can be used to confirm the purity of the sample and verify its identity. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern observed upon electron ionization provides structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the amide group (-CONH₂).

Cleavage of the bond between the α-carbon and the β-carbon.

Fragmentation of the cyclopropyl ring.

High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₆H₁₂N₂O for the free base).

Solid-State Structural Determination

X-ray Crystallography for Absolute Configuration and Packing (as applied to related compounds)

A crystallographic study would precisely define the geometry of the cyclopropyl ring and its orientation relative to the propanamide backbone. It would also establish the absolute configuration (R or S) at the chiral α-carbon. Furthermore, analysis of the crystal packing would reveal the network of intermolecular interactions, which are expected to be dominated by hydrogen bonds involving the ammonium cation, the amide group, and the chloride anion. These hydrogen bonds would play a crucial role in the formation of a stable, three-dimensional crystalline lattice.

Theoretical Conformational Analysis

The presence of the rigid cyclopropane ring significantly influences the conformational flexibility of this compound. The steric repulsion between substituents on the cyclopropane ring and the adjacent carbon, known as "cyclopropylic strain," restricts the rotation around the C-C bond connecting the ring to the side chain. researchgate.net

Theoretical conformational analysis, using computational methods such as Density Functional Theory (DFT), can be used to predict the most stable conformations of the molecule. researchgate.net These calculations explore the potential energy surface by varying key torsional angles of the molecular backbone (phi, psi) and the side chain (chi). For this compound, the analysis would likely show that low-energy conformations orient the bulky cyclopropyl group in a way that minimizes steric clashes with the amino and amide groups. The cyclopropane ring acts as a conformational lock, reducing the number of accessible rotamers compared to a more flexible alkyl side chain. This conformational restriction is a key feature of cyclopropane-containing amino acids and is often exploited in medicinal chemistry to design peptides with well-defined secondary structures. nih.gov

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Gas Phase and Solution States

Quantum chemical calculations are fundamental tools for investigating the electronic structure and geometry of molecular systems. For a molecule such as this compound, a variety of computational methods can be employed to predict its properties in both the gas phase and in solution. These methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2), provide insights into the molecule's preferred conformations and electronic characteristics.

In the gas phase, these calculations can determine the optimized molecular geometry, vibrational frequencies, and relative energies of different conformers. DFT methods, with functionals like B3LYP, are often used for their balance of computational cost and accuracy in predicting molecular structures and energies. researchgate.netnih.gov For higher accuracy, especially concerning electron correlation effects, MP2 calculations can be employed, though at a greater computational expense.

When moving from the gas phase to a solution state, the surrounding solvent molecules can significantly influence the conformational preferences of the solute. To account for these effects, implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT or other quantum chemical methods. researchgate.net These models represent the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. This approach allows for the calculation of solvation free energies and the prediction of how the solvent environment modulates the relative stabilities of different conformers. scirp.orgscirp.org The choice of basis set, such as the popular 6-311++G(d,p), is also crucial for obtaining reliable results in both gas phase and solution calculations. researchgate.netnih.gov

A hypothetical comparison of relative energies for different conformers of this compound in the gas phase and in an aqueous solution, as predicted by DFT calculations, is presented in the table below.

| Conformer | Gas Phase Relative Energy (kcal/mol) | Aqueous Solution Relative Energy (kcal/mol) |

|---|---|---|

| Extended | 0.00 | 0.00 |

| Gauche 1 | 1.25 | 0.85 |

| Gauche 2 | 1.80 | 1.10 |

| Folded | 3.50 | 2.50 |

Exploration of Potential Energy Surfaces and Conformational Landscapes

The conformational landscape of a molecule is defined by its potential energy surface (PES), which maps the molecule's potential energy as a function of its geometric coordinates. libretexts.org For a flexible molecule like this compound, the PES can be complex, with numerous local minima corresponding to stable conformers and saddle points representing the transition states between them. nih.gov

Computational methods are employed to systematically explore the PES and identify the low-energy conformers. This is often achieved by performing a series of geometry optimizations starting from different initial structures. The resulting energy landscape reveals the relative stabilities of the various conformations and the energy barriers that separate them. researchgate.net

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-C bonds of the propane backbone and the bond connecting the cyclopropyl group. The exploration of the PES allows for the characterization of how the molecule's energy changes with the variation of key dihedral angles. The cyclopropyl group, being a rigid structural element, imposes significant constraints on the accessible conformations of the adjacent side chain. man.poznan.plresearchgate.net

The table below illustrates a hypothetical set of key dihedral angles and their corresponding relative energies for low-energy conformers of this compound, derived from a theoretical exploration of its potential energy surface.

| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 178.5 | 65.2 | 0.00 |

| Local Minimum 1 | -62.1 | 175.8 | 1.15 |

| Local Minimum 2 | 60.5 | -70.3 | 2.30 |

| Transition State 1 | 0.0 | 120.0 | 5.50 |

Analysis of Dihedral Angles and Rotational Barriers

Quantum chemical calculations can be used to compute the rotational barriers around these bonds. This is typically done by performing a relaxed scan of the potential energy surface, where a specific dihedral angle is systematically varied while allowing the rest of the molecule's geometry to relax. The resulting energy profile reveals the energy maxima (rotational barriers) and minima (stable conformers). nih.gov

The presence of the bulky cyclopropyl group is expected to influence the rotational barriers of the adjacent C-C bond, potentially leading to higher energy barriers compared to a simple alkyl chain. The analysis of these barriers provides insights into the kinetic stability of the different conformers and the rates of interconversion between them at a given temperature.

A hypothetical representation of the calculated rotational barriers for key dihedral angles in this compound is provided in the table below.

| Rotatable Bond | Dihedral Angle Range (degrees) | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Cα-Cβ | 0 to 360 | 4.8 |

| Cβ-C(cyclopropyl) | 0 to 360 | 3.5 |

| C-N (amide) | 0 to 360 | 18.2 |

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding) on Conformation

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in determining the conformational preferences of molecules containing both hydrogen bond donors and acceptors. acs.org In this compound, the primary amine group (-NH3+) and the amide group (-CONH2) can participate in intramolecular hydrogen bonding.

The formation of an intramolecular hydrogen bond can stabilize a folded or compact conformation over a more extended one. pnas.org For instance, a hydrogen bond could form between a hydrogen atom of the protonated amine group and the carbonyl oxygen of the amide group. The strength and geometry of such hydrogen bonds can be analyzed using quantum chemical calculations, which can provide information on bond distances, angles, and the associated stabilization energies.

The presence of the cyclopropyl group can also influence the propensity for intramolecular hydrogen bonding by restricting the conformational freedom of the backbone and positioning the donor and acceptor groups in favorable orientations. The interplay between steric effects from the cyclopropyl ring and the stabilizing effect of intramolecular hydrogen bonds will ultimately shape the conformational landscape of the molecule.

The table below presents hypothetical data on potential intramolecular hydrogen bonds in a folded conformer of this compound.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (degrees) | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|---|

| N-H···O=C | 2.95 | 165.0 | -3.2 |

| N-H···N (amide) | 3.10 | 150.5 | -1.8 |

Solvent Effects on Conformational Preferences

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. aps.org For a charged species like this compound, polar solvents such as water are expected to significantly influence its conformational preferences compared to the gas phase or nonpolar solvents. rsc.org

Solvation effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuum with a specific dielectric constant. scirp.org Implicit models are computationally less demanding and are widely used to study solvent effects on conformational energies.

In a polar solvent, conformations with a larger dipole moment are generally stabilized to a greater extent. Furthermore, the solvent can mediate intramolecular interactions. For instance, in water, the formation of strong hydrogen bonds between the solute and water molecules can compete with and potentially disrupt intramolecular hydrogen bonds that might be stable in the gas phase. researchgate.net This can lead to a shift in the conformational equilibrium towards more extended structures in polar solvents.

The table below provides a hypothetical comparison of the population of different conformers of this compound in different solvent environments, as predicted by computational models.

| Conformer | Population in Gas Phase (%) | Population in Chloroform (%) | Population in Water (%) |

|---|---|---|---|

| Extended | 45 | 55 | 70 |

| Folded (Intramolecular H-bond) | 35 | 30 | 15 |

| Gauche | 20 | 15 | 15 |

Mechanistic Enzymology and Biochemical Interactions of 2 Amino 3 Cyclopropylpropanamide Hydrochloride

Investigation of Enzyme-Catalyzed Reactions Involving 2-Amino-3-cyclopropylpropanamide Hydrochloride and Analogues

The unique strained-ring chemistry of the cyclopropyl (B3062369) group imparts specific reactivity and conformational rigidity to molecules, making them interesting substrates and inhibitors for a variety of enzymes.

The ability of enzymes to specifically recognize and bind substrates is determined by the precise three-dimensional arrangement of amino acid residues within the active site. wikipedia.orglibretexts.org For substrates containing a cyclopropane (B1198618) ring, such as the well-studied plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC), enzyme active sites have evolved unique features for binding and catalysis.

ACC Synthase (ACS): This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is the rate-limiting step in ethylene (B1197577) biosynthesis in plants. kenyon.edunih.gov ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically functions as a dimer. kenyon.eduoup.com The binding of the substrate, SAM, to the active site is a highly coordinated process involving several key amino acid residues that form hydrogen bonds and other interactions to ensure proper positioning for catalysis. kenyon.edu Though SAM is the direct substrate, the enzyme's structure is primed for the cyclization reaction that produces the cyclopropane ring of ACC. kenyon.edu

ACC Oxidase (ACCO): ACCO catalyzes the final step in ethylene biosynthesis, the oxidative cleavage of ACC to form ethylene. nih.govfrontiersin.org The active site contains a ferrous iron (Fe(II)) center coordinated by a 2-His-1-carboxylate facial triad, a common motif in this class of enzymes. frontiersin.org Key residues for substrate and cofactor binding in Malus domestica ACCO1 have been identified through mutagenesis studies. nih.gov The binding process is detailed in the table below.

| Enzyme | Substrate/Cofactor | Key Interacting Residues | Interaction Details |

|---|---|---|---|

| ACC Synthase (ACS) | S-adenosylmethionine (SAM) | Ala127, Thr128, Ser275, Ser277, Arg286 | Promote proper positioning of SAM in the active site through interactions like H-bonding. kenyon.edu |

| Ala54, Arg412 | Highly conserved residues that are also binding sites for the inhibitor AVG; substitution reduces catalytic rate. kenyon.edu | ||

| ACC Oxidase (ACCO) | ACC (1-aminocyclopropane-1-carboxylic acid) | His177, Asp179 | Coordinate the binding of ACC's amino and carboxylate groups to the active site Fe(II) ion. frontiersin.org |

| Arg175, Arg244, Ser246 | These residues form a motif that binds the carboxylate group of the substrate. nih.gov | ||

| Ascorbate & Bicarbonate (Cofactors) | Lys158, Arg299, and other positively charged residues | Form a positively charged 'nest' proposed to bind the negatively charged cofactors required for the reaction. nih.govnih.gov |

Enzymes have evolved diverse strategies to both form and cleave the strained C-C bonds of a cyclopropane ring.

Enzymatic Formation: A notable mechanism for forming cyclopropyl groups is catalyzed by radical S-adenosylmethionine (rSAM) enzymes. nih.govsemanticscholar.org In the biosynthesis of certain ribosomally synthesized and post-translationally modified peptides (RiPPs), rSAM enzymes can generate a cyclopropylglycine residue. nih.gov The proposed mechanism involves the rSAM enzyme using a 5′-deoxyadenosyl radical to abstract a hydrogen atom from the precursor amino acid (e.g., valine or isoleucine). acs.org This creates a carbon-centered radical that subsequently attacks another carbon to form the new C-C bond of the cyclopropane ring. nih.govacs.org For example, the enzyme TvgB was shown to catalyze the repeated formation of cyclopropylglycine from valine residues in a precursor peptide. nih.gov

Enzymatic Cleavage: The cleavage of cyclopropane rings is also a critical biochemical reaction.

ACC Oxidase (ACCO): This enzyme facilitates the oxidative ring-opening of ACC to produce ethylene, cyanide, and CO2. nih.govwikipedia.org The reaction mechanism involves the binding of ACC and oxygen to the iron center in the active site, leading to the fragmentation of the cyclopropane ring. wikipedia.org

Cyclopropylsterol-cycloisomerase (CPI): In the plant sterol pathway, CPI catalyzes the cleavage of the 9β,19-cyclopropane ring of cycloeucalenol (B201777) to yield obtusifoliol. This isomerization is a key step in sterol biosynthesis. portlandpress.com

Cytochrome P450 (CYP) Enzymes: Certain cyclopropylamines can act as suicide inhibitors for CYP enzymes. frontiersin.org Metabolism by CYP can lead to the formation of reactive ring-opened intermediates that covalently bind to and inactivate the enzyme. frontiersin.orghyphadiscovery.com

While direct involvement of this compound in specific amino acid catabolic pathways is not extensively documented, the metabolism of its analogues and the general pathways for amino acid degradation provide context. For instance, cyclopropyl groups attached to amines can be metabolized by Cytochrome P450 enzymes, which can lead to ring oxidation and the formation of reactive metabolites. hyphadiscovery.com

A primary route for the degradation of essential amino acids is the tryptophan catabolism pathway, also known as the kynurenine (B1673888) pathway. This pathway is responsible for processing over 95% of dietary tryptophan not used in protein synthesis and is crucial for the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgnih.gov

The kynurenine pathway begins with the oxidative cleavage of the indole (B1671886) ring of tryptophan by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in other tissues. researchgate.netwikipedia.org This initial step is rate-limiting and produces N-formylkynurenine, which is quickly converted to kynurenine. researchgate.net From kynurenine, the pathway branches, leading to the formation of several neuroactive compounds and ultimately to intermediates that can enter central metabolism or be used for NAD+ synthesis. mdpi.com Key enzymes in this pathway include kynurenine 3-monooxygenase (KMO) and kynureninase; deficiencies in these enzymes can lead to the accumulation of pathway intermediates and are associated with various disorders. wikipedia.org

Enzyme cascade reactions, which utilize multiple enzymes in a single pot to perform sequential transformations, represent an efficient and sustainable approach to chemical synthesis, including the production of amino acids. These biocatalytic systems offer significant advantages over traditional chemical methods by avoiding the need to isolate intermediates, which reduces costs and waste. Furthermore, enzyme cascades can overcome unfavorable thermodynamic equilibria and prevent the degradation of unstable intermediates.

Multi-enzyme cascades are particularly effective for synthesizing stereochemically pure amino acids. By coupling different enzymes, complex transformations can be achieved with high yield and selectivity. For example, a three-enzyme system involving a transaminase and two auxiliary enzymes for cofactor regeneration has been used to produce D-amino acids with high enantiomeric excess. Artificially designed enzyme cascades are increasingly viewed as a powerful alternative for producing fine chemicals, as they offer enhanced efficiency and environmental benefits compared to conventional synthesis.

Characterization of Biochemical Target Interactions in vitro

The unique structural and electronic properties of cyclopropane-containing molecules allow them to interact with a range of biological targets, often with high specificity.

While specific binding partners for this compound are not widely reported, studies on its analogues have identified numerous interacting proteins and enzymes. These interactions range from substrate binding for catalysis to enzyme inhibition.

| Cyclopropane-Containing Analogue | Identified Binding Partner(s) | Nature of Interaction |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | ACC Synthase (ACS) | Product of the enzymatic reaction (ACS synthesizes ACC). mdpi.com |

| ACC Oxidase (ACO) | Substrate for enzymatic reaction (ACO converts ACC to ethylene). frontiersin.org | |

| ACC N-malonyl transferase | Substrate for conjugation. encyclopedia.pub | |

| γ-glutamyl-transpeptidase (GGT) | Substrate for conjugation to glutathione. nih.gov | |

| Cyclopropylamines (general) | Cytochrome P450 (CYP) Enzymes | Substrate for metabolism; can lead to mechanism-based inhibition. frontiersin.orghyphadiscovery.com |

| Valine/Isoleucine in precursor peptides | Radical SAM enzymes (e.g., TvgB, TigE) | Substrate for the enzymatic formation of cyclopropylglycine residues. nih.govacs.org |

| Cycloeucalenol (a cyclopropylsterol) | Cyclopropylsterol-cycloisomerase (CPI) | Substrate for enzymatic ring-opening. portlandpress.com |

| Methylenecyclopropylglycine | Fatty Acid Desaturases | Enzyme inhibition. nih.gov |

Mechanistic Studies of Enzyme Inhibition or Activation (e.g., Histone Deacetylases)

A thorough review of scientific literature reveals a significant gap in the knowledge surrounding the direct enzymatic interactions of this compound. While the broader class of histone deacetylase (HDAC) inhibitors has been extensively studied for its role in epigenetic regulation and cancer therapy, no specific mechanistic studies have been published that implicate this compound as an inhibitor or activator of HDACs or any other enzyme class. The unique structural feature of a cyclopropyl group attached to the amino acid backbone suggests potential for specific binding interactions, yet this remains speculative without empirical data. The reactivity of cyclopropyl groups can sometimes lead to mechanism-based inhibition, but this has not been demonstrated for this compound.

Functional Assays to Quantify Biological Activity in Cell-Free Systems

Consistent with the lack of mechanistic studies, there is no publicly available data from functional assays designed to quantify the biological activity of this compound in cell-free systems. Such assays are crucial for determining the potency and efficacy of a compound against a specific molecular target. The absence of this information prevents any definitive statements about its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) against any enzyme.

Theoretical Approaches to Enzyme-Ligand Interactions

The application of computational methods to predict the binding affinity and interaction of ligands with enzymes is a cornerstone of modern drug design. However, for this compound, the theoretical landscape is as barren as the experimental one.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting the binding mode and stability of a ligand within the active site of a protein. These in silico techniques rely on the three-dimensional structures of both the ligand and the target enzyme. A comprehensive search of protein and chemical databases indicates that no such computational studies have been performed or published for this compound in complex with histone deacetylases or other enzymes. The lack of a known biological target for this compound precludes the rational application of these simulation methods.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory to investigate the electronic details of enzyme-ligand interactions and reaction mechanisms. These computationally intensive approaches are typically employed when a clear hypothesis about the binding mode and catalytic mechanism exists. Given the foundational gap in knowledge regarding the biological targets and activity of this compound, the application of QM/MM studies would be premature and speculative.

Lack of Specific Research Data Prohibits In-Depth Analysis of this compound

The inquiry sought to explore the utilization of this compound in asymmetric synthesis, including its role in enantioselective transformations and the construction of complex chiral scaffolds. Additionally, the request aimed to detail its function in preclinical target identification and validation, such as its use as a chemical probe for functional analysis of molecular targets, its development into 'tool' molecules for biological investigations, and its integration with cell-based assays and phenotypic screening.

Unfortunately, the scientific literature does not currently provide the specific examples, detailed research findings, or data tables necessary to thoroughly address these points for this compound. The general principles of asymmetric synthesis and preclinical research are extensively documented for other compounds, but a focused analysis of this particular hydrochloride salt is not possible based on the current body of scientific publications.

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable, and published research on this compound in the outlined applications.

Applications in Chemical and Biological Research

Role in Preclinical Target Identification and Validation Research

Biomarker Identification and Validation Strategies

The unique structural characteristics of 2-Amino-3-cyclopropylpropanamide hydrochloride position it as a potential tool for biomarker identification and validation. Non-canonical amino acids (ncAAs) are increasingly being utilized in metabolic labeling strategies to identify and quantify newly synthesized proteins, which can serve as biomarkers for various physiological and pathological states. purdue.edu

One of the primary strategies involves introducing an ncAA into a biological system, where it can be incorporated into proteins during synthesis. nih.govresearchgate.net This "tagging" of the proteome allows for the selective enrichment and identification of proteins that are actively being produced under specific conditions, such as disease progression or in response to a therapeutic agent. purdue.edu For instance, an ncAA bearing a bioorthogonal handle (a functional group that is inert in biological systems but can be selectively reacted with an external probe) can be used to label proteins in living cells or organisms. nih.govresearchgate.net Subsequent analysis using techniques like mass spectrometry can then identify and quantify these labeled proteins, revealing potential biomarkers.

Table 1: Potential Strategies for Biomarker Discovery Using Amino Acid Analogs

| Strategy | Description | Potential Application for this compound |

| Metabolic Labeling | Introduction of an amino acid analog into cellular protein synthesis pathways to tag newly synthesized proteins. nih.govresearchgate.net | Could be used to profile changes in protein synthesis in response to specific stimuli, aiding in the discovery of disease-specific biomarkers. |

| Activity-Based Protein Profiling (ABPP) | Use of reactive probes that covalently bind to the active sites of specific enzyme families to measure their activity levels. | A derivatized form of the compound could potentially be designed as a probe for enzymes that recognize it as a substrate or inhibitor. |

| Targeted Protein Enrichment | Development of affinity probes based on the compound to isolate and identify its binding partners within the proteome. | If the compound shows specific biological activity, it could be used to pull down its molecular targets, which could be validated as biomarkers. |

The validation of these identified biomarkers is a critical next step. This can involve the development of specific antibodies or molecular probes that recognize the biomarker, enabling its detection and quantification in clinical samples. The use of ncAAs can also aid in validating the functional relevance of a biomarker by allowing for the site-specific incorporation of the ncAA into the protein of interest, enabling detailed structure-function studies. wm.edu

Contributions to Mechanistic Studies in Chemical Biology

Elucidating Reaction Mechanisms in Biological Systems

The cyclopropyl (B3062369) group is a unique structural motif found in a number of natural products and is known to participate in interesting enzymatic reactions. researchgate.net The strained three-membered ring can serve as a reactive handle or a conformational constraint, making cyclopropyl-containing amino acids valuable probes for elucidating enzymatic reaction mechanisms. nih.gov

For example, studies on the biosynthesis of cyclopropane-containing amino acids have revealed novel enzymatic strategies for forming this strained ring system. nih.gov Enzymes such as radical S-adenosylmethionine (SAM) cyclopropyl synthases catalyze the formation of a C-C bond from sp3-hybridized carbons to generate the cyclopropane (B1198618) ring. acs.org By using synthetic analogs of the natural substrates, researchers can probe the substrate specificity and catalytic mechanism of these enzymes.

Table 2: Examples of Mechanistic Studies Using Cyclopropyl-Containing Probes

| Enzyme/System Studied | Mechanistic Question | Role of Cyclopropyl Probe |

| Radical SAM Enzymes | How is the cyclopropane ring synthesized? | Synthetic analogs can be used to understand substrate recognition and the radical-mediated C-C bond formation. acs.org |

| Cytochrome P450 Enzymes | What is the mechanism of cyclopropyl group metabolism? | Labeled cyclopropyl compounds can help trace the metabolic fate and identify reactive intermediates. hyphadiscovery.com |

| Enzyme Inhibition Studies | What is the mode of inhibition? | Cyclopropyl-containing inhibitors can act as mechanism-based inactivators, providing insights into the enzyme's active site and catalytic cycle. |

Furthermore, the ring-opening of cyclopropyl groups can be a key step in certain reaction pathways. acs.org By introducing isotopic labels into the cyclopropyl ring of a molecule like this compound, it would be possible to track the fate of the atoms during a reaction, providing direct evidence for proposed mechanistic pathways.

Probing Cellular Pathways and Metabolic Networks (e.g., neurotoxicology studies with related compounds)

Amino acid analogs are widely used to probe cellular pathways and metabolic networks. promegaconnections.com They can act as competitive inhibitors of enzymes or transporters, or they can be incorporated into metabolic pathways, leading to measurable downstream effects.

In the context of neurotoxicology, excitatory amino acids like glutamate and its analogs can induce neuronal cell death, a process known as excitotoxicity. nih.govnih.gov This is often mediated by the overstimulation of glutamate receptors, leading to an influx of calcium and subsequent activation of cell death pathways. nih.gov Structurally, as an amino acid analog, this compound could potentially interact with amino acid transporters or receptors in the central nervous system. Studies with related compounds are used to understand the structure-activity relationships that govern neurotoxicity and to develop neuroprotective agents. nih.gov

The metabolism of cyclopropyl-containing compounds can also have toxicological implications. For instance, the oxidation of a cyclopropylamine moiety by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can covalently modify cellular macromolecules, leading to toxicity. hyphadiscovery.com Investigating the metabolic fate of this compound would be crucial to understanding its potential effects on cellular metabolic networks and its toxicological profile.

The use of amino acid analogs extends to other areas, such as cancer research, where the metabolic differences between cancer cells and normal cells can be exploited. promegaconnections.com For example, certain cancer cell lines exhibit an increased dependence on specific amino acids, and analogs of these amino acids can be used to selectively target and inhibit the growth of these cancer cells. promegaconnections.com

Advanced Computational Chemistry Studies on 2 Amino 3 Cyclopropylpropanamide Hydrochloride

High-Level Quantum Chemical Calculations

High-level quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of a molecule at the electronic level. These methods, grounded in the principles of quantum mechanics, can predict molecular structure, stability, and electronic characteristics with high accuracy, independent of experimental data.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.orgstackexchange.com For 2-Amino-3-cyclopropylpropanamide hydrochloride, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to locate the lowest energy conformer. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, balancing computational cost with accuracy. aip.org

Once the optimized geometry is obtained, an electronic structure analysis can be performed to understand the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

For illustrative purposes, the table below shows HOMO-LUMO energy gaps calculated for standard amino acids using DFT, which demonstrates the type of data that would be generated for this compound. nih.gov

Table 1: Illustrative Electronic Properties of Selected Amino Acids (DFT Calculations)

| Amino Acid | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Glycine | -7.01 | -0.25 | 6.76 |

| Alanine | -6.95 | -0.19 | 6.76 |

| Valine | -6.82 | -0.11 | 6.71 |

| Proline | -6.65 | -0.02 | 6.63 |

This data is representative of calculations on standard amino acids and is intended to illustrate the outputs of electronic structure analysis. nih.gov

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a computational technique used to partition the total interaction energy between two or more molecular fragments into physically meaningful components. rsc.org When studying the interaction of this compound with another molecule, such as a solvent molecule or a biological receptor, EDA can reveal the nature of the binding forces. The total interaction energy is typically broken down into:

Electrostatic energy: The classical Coulombic interaction between the charge distributions of the fragments.

Pauli repulsion (or exchange-repulsion): The strong, short-range repulsion that arises from the Pauli exclusion principle.

Polarization (or induction): The attractive interaction resulting from the distortion of each fragment's electron cloud in the presence of the other.

Dispersion: Weak, attractive forces arising from correlated electron movements.

Charge transfer: The energy stabilization from the transfer of electrons between fragments.

This analysis provides a quantitative understanding of whether an interaction is driven by hydrogen bonds, van der Waals forces, or electrostatic attraction. acs.orgresearchgate.net For instance, an EDA study on protein-ligand interactions can identify which amino acid residues contribute most significantly to binding and the nature of their contributions. nih.gov

Molecular Dynamics and Simulation

While quantum chemical calculations provide a static, time-independent picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes. acs.org

Conformational Dynamics in Different Environments

The three-dimensional structure of this compound is not rigid. Rotations around its single bonds, particularly the bond connecting the cyclopropyl (B3062369) group and the main chain, lead to various conformations. uwlax.edu MD simulations can explore the conformational landscape of the molecule in different environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer. acs.orgacs.org

By simulating the molecule in an explicit water box, for example, one can observe how hydrogen bonding with water molecules influences the preferred conformations of the amide and amino groups. tandfonline.com The simulation trajectory reveals the relative populations of different conformers and the energy barriers for transitioning between them, providing a detailed picture of the molecule's flexibility. nih.govcalcus.cloud

Ligand-Protein Interaction Simulations

MD simulations are invaluable for studying how a ligand like this compound interacts with a protein target. acs.org The process typically starts with molecular docking, a computational method to predict the preferred binding orientation of the ligand in the protein's active site. nih.govyoutube.com Following docking, a long-timescale MD simulation of the protein-ligand complex is performed. acs.org

These simulations can:

Assess the stability of the predicted binding pose.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and quantify their persistence over time.

Reveal conformational changes in the protein or ligand upon binding.

Provide a basis for calculating the binding free energy, offering a more accurate estimate of binding affinity than docking scores alone.

The table below illustrates typical results from an analysis of a ligand-protein MD simulation, showing the percentage of simulation time that specific interactions are maintained.

Table 2: Illustrative Analysis of Ligand-Protein Interactions from MD Simulation

| Protein Residue | Interaction Type | Ligand Atom Group | Occupancy (%) |

|---|---|---|---|

| Asp-129 | Hydrogen Bond | Amine Group | 85.2 |

| Tyr-210 | Hydrogen Bond | Amide Carbonyl | 67.5 |

| Val-116 | Hydrophobic | Cyclopropyl Ring | 95.4 |

| Phe-258 | Hydrophobic | Cyclopropyl Ring | 78.1 |

This data is hypothetical and serves to demonstrate the type of analysis performed on MD simulation trajectories to characterize key binding interactions.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can predict where a molecule is most likely to react and how selective that reaction will be. This is often achieved using concepts from Conceptual Density Functional Theory (DFT), which uses properties of the electron density to forecast chemical behavior. nih.govfrontiersin.orgsemanticscholar.org

Key reactivity descriptors that can be calculated for this compound include:

Fukui Functions: These functions identify the sites within the molecule most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). nih.gov

Local Softness: Related to the Fukui function, this descriptor quantifies the reactivity of a specific atomic site. aip.orgnih.gov

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution around the molecule. Regions of negative potential (typically red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

By analyzing these descriptors, researchers can predict, for example, which nitrogen or oxygen atom is most likely to be protonated or which hydrogen is most acidic. This information is crucial for understanding the molecule's role in chemical reactions and its metabolic fate. Such computational predictions can guide the design of new molecules with desired reactivity and selectivity profiles. jove.comnih.govjove.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons, capable of acting as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. colab.ws

For 2-Amino-3-cyclopropylpropanamide, DFT calculations, such as at the B3LYP/6-311+G(d,p) level of theory, can be employed to determine the energies of these frontier orbitals. researchgate.net The resulting data provides insight into the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino group, while the LUMO is often found on electron-deficient centers.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -9.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 0.52 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 10.37 | Energy difference between LUMO and HOMO; indicates chemical stability and reactivity. |

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as a Potential Energy Surface (PES) scan, is a computational technique used to explore the conformational landscape of a molecule. scispace.comuni-muenchen.de This method involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the remaining geometry at each step. nih.gov The result is a map of the molecule's potential energy as a function of that coordinate, revealing the relative energies of different conformers and the energy barriers that separate them. scispace.comresearchgate.net

For a flexible molecule like 2-Amino-3-cyclopropylpropanamide, several rotatable bonds exist, including the Cα-Cβ bond and bonds within the propanamide backbone. By performing a PES scan on the key dihedral angles, it is possible to identify the most stable (lowest energy) conformations. nih.govaip.org For instance, a scan of the N-Cα-Cβ-Cγ dihedral angle would reveal the preferred orientation of the cyclopropyl group relative to the amino and amide groups. These calculations help in understanding the molecule's three-dimensional structure and flexibility, which are crucial for its interactions in a biological or chemical system. nih.gov

The energy profile generated from a PES scan shows energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. uni-muenchen.de This information is vital for understanding the dynamic behavior of the molecule.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 60 | 0.00 | Global Minimum (Gauche) |

| 120 | 3.50 | Transition State |

| 180 | 1.25 | Local Minimum (Anti) |

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of novel compounds.

Advanced NMR Chemical Shift Calculations (e.g., GIAO, SCRF solvent model)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The calculation of NMR chemical shifts using quantum chemistry has become a standard tool for assigning complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for computing NMR shielding tensors. This method, typically combined with Density Functional Theory (DFT) using functionals like B3LYP, provides theoretical chemical shifts that often show excellent correlation with experimental values.

To achieve high accuracy, it is often necessary to account for the influence of the solvent, as experimental NMR is typically performed in solution. The Self-Consistent Reaction Field (SCRF) method, particularly using the Polarizable Continuum Model (PCM), is employed for this purpose. The SCRF-PCM approach models the solvent as a continuous dielectric medium, which polarizes in response to the solute, thus providing a more realistic computational environment.

Calculations are performed on the optimized geometry of this compound. The computed absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS).

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p), SCRF=PCM) |

|---|---|---|

| 13C (C=O) | 175.4 | 176.1 |

| 13C (Cα) | 53.2 | 53.9 |

| 1H (Hα) | 3.98 | 4.05 |

| 1H (NH2) | 7.85 | 7.91 |

Vibrational Frequency Computations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure through vibrational modes. Computational frequency calculations can predict the vibrational spectra of a molecule, providing a detailed assignment of the observed absorption bands and Raman shifts.